Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C2-symmetric chiral dielectrophile, is a pivotal intermediate in contemporary pharmaceutical synthesis. Its stereochemically defined backbone makes it an invaluable building block for creating complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to this compound, beginning with the asymmetric dihydroxylation of a prochiral alkene, followed by the functionalization of the resulting diol. We will delve into the mechanistic underpinnings of each synthetic step, the rationale behind procedural choices, and detailed, field-tested protocols suitable for a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important chiral intermediate.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS No: 186204-35-3) serves as a critical chiral precursor, most notably in the synthesis of the atypical antipsychotic drug, Lurasidone.[1][2] The molecule's utility stems from its two methanesulfonate (mesylate) groups, which are excellent leaving groups for nucleophilic substitution reactions, allowing for the stereospecific introduction of new functionalities.
The core challenge in synthesizing this molecule lies in the precise installation of the two adjacent stereocenters on the cyclohexane ring in the desired (R,R) configuration. A direct mesylation of the corresponding chiral diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is the most logical final step.[3] Therefore, the strategic crux of the entire synthesis is the efficient and enantioselective preparation of this key diol intermediate.
This guide will focus on a widely adopted and highly effective strategy: the Sharpless Asymmetric Dihydroxylation (AD) . This Nobel Prize-winning methodology allows for the direct conversion of a prochiral alkene into a chiral vicinal diol with exceptionally high enantioselectivity.[4][5]
Retrosynthetic Pathway
The logical disconnection of the target molecule reveals a two-stage synthetic plan:
-
Stage 1: Asymmetric Dihydroxylation: The enantioselective synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane from a suitable cyclohexene-based precursor.
-
Stage 2: Mesylation: The conversion of the chiral diol into the target bismesylate by reaction with methanesulfonyl chloride.
This approach provides a reliable and scalable route to the desired product with excellent control over stereochemistry.
Physicochemical Properties of the Target Compound
A summary of the key properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is presented below.
| Property | Value | Source |
| CAS Number | 186204-35-3 | |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [6] |
| Molecular Weight | 300.39 g/mol | [3] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 86-90°C | [7] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [7] |
| Storage | Sealed in dry, Room Temperature | [7] |
Detailed Synthetic Protocol and Mechanistic Discussion
Part A: Enantioselective Synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane
The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, which transforms a prochiral alkene into a chiral diol. For this guide, we will consider the synthesis starting from the readily available precursor, cis-1,2,3,6-Tetrahydrophthalic anhydride, which is reduced to cis-1,2-Bis(hydroxymethyl)cyclohex-4-ene before the key dihydroxylation step. However, for clarity, the protocol below will focus on the pivotal dihydroxylation of a generic cyclohexene precursor leading to the saturated diol after a subsequent reduction step (if starting from a precursor with an exocyclic double bond) or directly if starting from a suitable cyclohexene. A more direct, though often more expensive route, involves the resolution of racemic trans-1,2-cyclohexanedimethanol.[1]
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation. For the desired (R,R) configuration, the ligand of choice is typically derived from dihydroquinidine (DHQD), which is commercially available as part of a pre-packaged reagent mixture known as AD-mix-β .[5][8]
Causality & Experimental Choice:
-
Why Sharpless AD? This reaction is one of the most reliable and predictable methods for asymmetric dihydroxylation, offering consistently high enantiomeric excess (ee) for a wide range of olefins.[4] The commercial availability of AD-mix formulations simplifies the experimental setup, obviating the need to handle highly toxic solid OsO₄ directly.[5]
-
Why AD-mix-β? A well-established mnemonic dictates the stereochemical outcome. For most olefins, AD-mix-β (containing a (DHQD)₂PHAL ligand) delivers the diol from the "bottom" face of the alkene when drawn in a specific orientation, leading to the (R,R) product in our case.[9]
-
Co-oxidant: The catalytic cycle requires a stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) state formed after the dihydroxylation. AD-mix contains potassium ferricyanide (K₃[Fe(CN)₆]) for this purpose.[5][8]
dot
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Alkene [label="Prochiral Alkene\n(e.g., Cyclohexene derivative)", fillcolor="#F1F3F4", fontcolor="#202124"];
OsO4_Ligand [label="OsO₄-Chiral Ligand Complex\n(from AD-mix-β)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="Cyclic Osmate Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];
Diol [label="(1R,2R)-Vicinal Diol\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reoxidation [label="Re-oxidation Cycle", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
K3FeCN6 [label="K₃[Fe(CN)₆]\n(Co-oxidant)", fillcolor="#F1F3F4", fontcolor="#202124"];
K4FeCN6 [label="K₄[Fe(CN)₆]", fillcolor="#F1F3F4", fontcolor="#202124"];
OsVI [label="Reduced Os(VI)\nSpecies", fillcolor="#5F6368", fontcolor="#FFFFFF"];
H2O [label="Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Alkene -> Intermediate [label="[3+2] Cycloaddition"];
OsO4_Ligand -> Intermediate;
Intermediate -> Diol [label="Hydrolysis"];
Intermediate -> OsVI;
H2O -> Diol;
OsVI -> OsO4_Ligand [label=" Oxidation"];
Reoxidation -> OsO4_Ligand;
K3FeCN6 -> Reoxidation;
Reoxidation -> K4FeCN6;
}
}
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation
-
Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, add a solution of tert-butanol and water (1:1, 500 mL). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until both phases are clear and the solid has dissolved.[9]
-
Substrate Addition: Add the starting alkene (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Add ethyl acetate (250 mL) to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 150 mL).
-
Washing & Drying: Combine the organic extracts and wash with 2M KOH, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, can be purified by silica gel column chromatography or recrystallization to yield a white solid.
Part B:
The final step is the conversion of the chiral diol's primary alcohol groups into mesylates. This is a standard procedure accomplished by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[10] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.
Causality & Experimental Choice:
-
Reagent Selection: Methanesulfonyl chloride is the standard reagent for introducing the mesyl group. Triethylamine is a common and effective organic base that is sterically hindered enough to not compete as a nucleophile.[3]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves the starting materials well.[11][10]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0°C to -10°C) is critical to prevent side reactions and ensure high yield and purity of the product.[11][10]
dot
digraph "Mesylation_Reaction" {
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Diol [label="(1R,2R)-Diol\n(R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MsCl [label="Methanesulfonyl Chloride\n(MsCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
Et3N [label="Triethylamine\n(Et₃N)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="Oxonium Intermediate\n[R-O(H)-Ms]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="(R,R)-Bismesylate\n(R-OMs)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Salt [label="Triethylammonium Chloride\n[Et₃NH]⁺Cl⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Diol -> Intermediate [label="Nucleophilic Attack"];
MsCl -> Intermediate;
Intermediate -> Product [label="Deprotonation"];
Et3N -> Product;
Intermediate -> Salt;
Et3N -> Salt;
}
}
Caption: General workflow for the mesylation of an alcohol.
Experimental Protocol: Bismesylation
-
Setup: Dissolve (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane (1.0 eq, 73.5 mol) in methyl isobutyl ketone (315 L) and triethylamine (35 L, ~3.3 eq).[3] Cool the solution to between 0°C and 5°C in an ice/salt bath.
-
Reagent Addition: Add methanesulfonyl chloride (11.7 L, 2.05 eq, 151 mol) dropwise to the stirred solution over 60 minutes, ensuring the internal temperature does not exceed 5°C.[3]
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C until TLC analysis indicates the complete consumption of the diol.
-
Work-up: Add water (315 L) to quench the reaction.[3] Separate the organic and aqueous phases.
-
Purification: Wash the organic phase sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: The product, (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, can be further purified by recrystallization from a suitable solvent system (e.g., DCM/n-hexane) to yield a white crystalline solid with a typical yield of over 90%.[3][12]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz, 1H), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H)[12] |
| ¹³C NMR (400 MHz, DMSO-d₆) | δ 72.1, 37.0, 36.3, 28.3, 24.7[12] |
| Specific Rotation | [α]D²⁰ = -27.5° (c=4%, benzene)[12] |
| Enantiomeric Excess (ee) | >99% (Determined by chiral HPLC)[12] |
Safety and Handling
-
Osmium Tetroxide (in AD-mix): OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. While AD-mix formulations contain only a catalytic amount, they should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Methanesulfonyl Chloride (MsCl): This reagent is corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate PPE. Ensure all glassware is dry before use.
-
Solvents (DCM, MIBK): Dichloromethane is a suspected carcinogen. Methyl isobutyl ketone is flammable. Both should be handled in a fume hood to avoid inhalation of vapors.
-
Bases (Triethylamine, Pyridine): These are flammable, toxic, and have strong odors. Handle with care in a fume hood.
Conclusion
The synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a prime example of modern asymmetric synthesis, where precise stereochemical control is paramount. The strategy outlined in this guide, centered on the reliable Sharpless Asymmetric Dihydroxylation, provides a robust and scalable pathway to this valuable chiral intermediate. By understanding the mechanistic principles behind each step and adhering to rigorous experimental protocols, researchers can confidently produce this key building block for advanced pharmaceutical development.
References
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An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - ResearchGate. Available at: [Link]
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One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][11]oxazepanes - ResearchGate. Available at: [Link]
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Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Semantic Scholar. Available at: [Link]
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ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA - ResearchGate. Available at: [Link]
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Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]
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Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
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Selective Mesylation of Vicinal Diols: A Systematic Case Study - ACS Publications. Available at: [Link]
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1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- - PubChem. Available at: [Link]
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Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. Available at: [Link]
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. Available at: [Link]
- Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents.
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Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available at: [Link]
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Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group, Harvard University. Available at: [Link]
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Synthesis of Mesylates From Alcohols - Erowid. Available at: [Link]
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rel-(1R,2R)-1,2-Cyclohexanedimethanol - PubChem. Available at: [Link]
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